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Sulphosuccinic acid, sodium salt

Cat. No.: B1624036
CAS No.: 20526-58-3
M. Wt: 220.14 g/mol
InChI Key: WQQPDTLGLVLNOH-UHFFFAOYSA-M
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Description

Overview of the Sulfosuccinate (B1259242) Surfactant Class

Sulfosuccinates are anionic surfactants derived from maleic anhydride (B1165640). researchgate.netresearchgate.net They are recognized for their mildness compared to other anionic surfactants, making them suitable for various applications. researchgate.net The general synthesis involves a two-step process: the reaction of maleic anhydride with an alcohol to form a maleic ester, followed by sulfonation with sodium sulfite (B76179) to introduce the sulfonate group. wikipedia.orgresearchgate.net This process allows for the creation of a wide variety of sulfosuccinates with different alkyl chains, leading to a broad spectrum of properties and applications. researchgate.net

The sulfosuccinate class encompasses a diverse range of molecules, with their properties being highly dependent on their molecular structure, such as the length and branching of the alkyl chains. pcc.eu For instance, diesters with shorter carbon chains (less than nine carbons) are readily soluble in water, while those with longer alkyl chains exhibit better solubility in organic solvents. pcc.eu

Historical Context and Evolution of Research on Sulfosuccinic Acid, Sodium Salt

The commercialization of sulfosuccinate surfactants began after World War II, with sodium dioctyl sulfosuccinate, also known as Aerosol OT, being one of the earliest and most prominent examples. haofeichem.com Initially, research focused on their excellent wetting and surface tension-reducing properties, leading to their use in textiles, pigments, and synthetic resins. haofeichem.com

Over the years, research has evolved to explore more specialized applications. Studies have delved into the micellization behavior of various sulfosuccinates, examining their critical micelle concentration (CMC) and the thermodynamics of micelle formation. acs.orgnih.gov More recent research has focused on their potential in advanced applications such as drug delivery systems, where their ability to form vesicles and enhance permeation is of interest, and in emulsion polymerization, where they act as effective stabilizers. pcimag.comnih.gov The investigation of sulfosuccinate analogues with varied alkyl structures continues to be an active area of research to tailor their properties for specific applications, such as hydrophobic ion pairing. nih.gov

Fundamental Structural Basis for Amphiphilic Behavior and Research Utility

The defining characteristic of sulfosuccinate surfactants is their amphiphilic nature, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. wikipedia.org The hydrophilic portion consists of the polar sulfonate group (-SO₃Na) and the carboxyl groups, while the hydrophobic part is the nonpolar alkyl chain(s). wikipedia.org This dual character allows them to accumulate at the interface between two immiscible phases, such as oil and water, reducing the interfacial tension. wikipedia.org

The structure of the alkyl chains significantly influences the surfactant's properties. For example, branched chains can increase water solubility compared to their linear counterparts. pcc.eu The presence of two alkyl chains in diesters, as seen in the well-studied sodium bis(2-ethylhexyl) sulfosuccinate (Aerosol-OT), contributes to its ability to form microemulsions without the need for a co-surfactant. wikipedia.org This unique structural feature is central to its utility in research, particularly in the study of self-assembly and the formation of various aggregate structures like micelles and vesicles in both aqueous and non-polar solvents. acs.orgrsc.org

The versatility in synthesizing sulfosuccinates with different alkyl groups allows researchers to fine-tune their amphiphilic properties, making them valuable tools for a wide range of academic investigations. researchgate.netrsc.org

Table of Physicochemical Properties of Selected Sulfosuccinates

Compound Name Molecular Formula Molecular Weight ( g/mol ) Critical Micelle Concentration (CMC)
Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) C₂₀H₃₇NaO₇S 444.56 ~0.2 - 0.6 mM chemicalbook.com
Sodium bis(4-phenylbutyl) sulfosuccinate (SBPBS) C₂₈H₃₇NaO₇S 546.65 Higher than AOT nih.gov

Table of Research Findings on Sulfosuccinate Micellization

Surfactant System Key Finding Research Method(s)
Sodium bis(4-phenylbutyl) sulfosuccinate (SBPBS) vs. Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) The enthalpy of micellization for SBPBS is exothermic, while for AOT it is endothermic. nih.gov Surface tension, fluorescence, microcalorimetry, DLS, TEM nih.gov
Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) in NaCl solution The counter-ion binding constant of AOT increases significantly at a specific NaCl concentration. worldscientific.com Not specified in abstract

Table of Mentioned Compound Names

Compound Name
Sulfosuccinic acid, sodium salt
Sodium bis(2-ethylhexyl) sulfosuccinate
Aerosol OT
Docusate (B154912) sodium (DOSS)
Maleic anhydride
Sodium sulfite
Sodium bis(4-phenylbutyl) sulfosuccinate
Disodium (B8443419) lauryl sulfosuccinate
Diethylhexyl sodium sulfosuccinate
Diheptyl sodium sulfosuccinate
Dicapryl sodium sulfosuccinate
Dioleyl sulfosuccinate
Bis(isotridecyl) sulfosuccinate
Monostearyl sulfosuccinate
Sodium dihexyl sulfosuccinate
Sodium dioctyl sulfosuccinate
Sodium di-isodecyl sulfosuccinate
Disodium lauryl glucoside sulfosuccinate
Methyl ricinoleate
Methyl 12-hydroxy stearate
Palmitic acid
Span 80
Triton X-100
Sodium lauroyl sarcosinate
Perfluorononanoate
Perfluorooctanoate
Sodium stearate
Oleic acid
Sodium lauryl sulfate (B86663)
Diisooctyl maleate (B1232345)
Sodium pyrosulfite
Toluene sulfonic acid
Sulfuric acid
Sodium bisulfite
Allyl chloride
Sodium maleic acid monoester
Octanol
Dodecanol
Tetradecyl alcohol
Lauryl alcohol
Cetyl alcohol
Myristyl alcohol
2-ethylhexanol
Isooctane
Dodecane
2-methylheptane
Octane
Vancomycin (B549263)
Insulin (B600854)
Hemoglobin
Horseradish peroxidase
Poly(acrylamide)
Polyvinylpyrrolidone
Polyethylene glycol
Vinyl acetate (B1210297)
Styrene (B11656)
Acrylic acid
Methacrylic acid
Vinyl chloride
Ethylene (B1197577)
Propylene
Butyl acrylate
2-ethylhexyl acrylate
Crotonic acid
Itaconic acid
Acrylamide
N-vinylpyrrolidone
Vinylsulfonic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NaO7S B1624036 Sulphosuccinic acid, sodium salt CAS No. 20526-58-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20526-58-3

Molecular Formula

C4H5NaO7S

Molecular Weight

220.14 g/mol

IUPAC Name

sodium;1,4-dihydroxy-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C4H6O7S.Na/c5-3(6)1-2(4(7)8)12(9,10)11;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);/q;+1/p-1

InChI Key

WQQPDTLGLVLNOH-UHFFFAOYSA-M

SMILES

C(C(C(=O)[O-])S(=O)(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C(C(C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+]

Other CAS No.

20526-58-3

physical_description

Liquid

Pictograms

Irritant

Related CAS

29454-16-8 (Parent)

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Sulfosuccinic Acid, Sodium Salt

Conventional Synthetic Pathways

The traditional methods for synthesizing sulfosuccinic acid, sodium salt, are well-established industrial processes. These pathways are valued for their reliability and use of readily available chemical precursors.

Esterification of Maleic Anhydride (B1165640) with Alcohols Followed by Sulfonation

The most prevalent commercial method for producing sulfosuccinate (B1259242) salts involves a two-step process: the esterification of maleic anhydride with an alcohol to form a maleate (B1232345) ester, followed by the sulfonation of the ester's double bond. wikipedia.orgpcc.euchemicalbook.comspecialchem.com

The initial step is the esterification of maleic anhydride. This reaction proceeds in two stages. The first stage, the formation of a monoester, is a rapid, often non-catalytic reaction that occurs upon mixing the anhydride with one equivalent of an alcohol. researchgate.net The second stage, which forms the diester by reacting the monoester with a second molecule of alcohol, is significantly slower and typically requires a catalyst and heat. researchgate.net Common catalysts for this esterification include mineral acids like sulfuric acid, organic acids such as p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins. chemicalbook.comresearchgate.net

The second step is the sulfonation of the carbon-carbon double bond within the maleate ester. This is achieved by reacting the ester with a sulfonating agent, most commonly an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃). wikipedia.orgchemicalbook.com This addition reaction introduces the sulfonate group, converting the maleate ester into the corresponding sulfosuccinate sodium salt. For example, the synthesis of the widely used surfactant, dioctyl sulfosuccinate sodium salt, involves the esterification of maleic anhydride with two equivalents of 2-ethylhexanol to produce dioctyl maleate, which is subsequently sulfonated with sodium bisulfite. specialchem.comchemicalbook.com

Table 1: Catalysts and Conditions for Maleic Anhydride Esterification

Catalyst Alcohol Isomer(s) Temperature Range Key Findings Reference
Sulfuric Acid Butan-1-ol, 2-methylpropan-1-ol, butan-2-ol 383–413 K Second-order kinetics with respect to the monoester. , researchgate.net
Phosphotungstic Acid Butan-1-ol, 2-methylpropan-1-ol, butan-2-ol 383–413 K Proved to be the most active catalyst among those tested.
Dowex 50WX8 (Ion-exchange resin) Butan-1-ol, 2-methylpropan-1-ol, butan-2-ol 383–413 K Heterogeneous catalyst, reaction follows the Arrhenius equation.
p-Toluene sulfonic acid 2-ethylhexanol Not specified Used for the synthesis of dioctyl maleate. chemicalbook.com
None (Non-catalytic) C5-12 aliphatic alcohols Not specified Second-order reaction with respect to the monoester, which acts as a catalyst. researchgate.net

Direct Sulfonation of Succinic Acid and its Derivatives

An alternative, though less common, approach to sulfosuccinic acid involves the direct sulfonation of succinic acid or its derivatives. alfa-chemistry.com This method circumvents the use of maleic anhydride. One described pathway involves the reaction of succinic acid with a potent sulfonating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), to directly introduce the sulfonic acid group onto the succinic acid backbone. alfa-chemistry.com

Another variation is the sulfoxidation of succinic acid. In this process, succinic acid is first oxidized to form succinic anhydride. The anhydride is then reacted with sodium bisulfite, in a manner analogous to the sulfonation of maleate esters, to yield sulfosuccinic acid. alfa-chemistry.com Additionally, research has shown that fumaric acid, an isomer of maleic acid, can be reacted with mixtures of sodium disulfite and sodium sulfite to produce sodium sulfosuccinate. google.com

Hydrolysis of Diethyl Sulfosuccinate

Sulfosuccinic acid can be prepared through the hydrolysis of its diesters, such as diethyl sulfosuccinate. alfa-chemistry.com This reaction involves the cleavage of the ester linkages, typically under the influence of a strong acid or base catalyst, to yield the parent sulfosuccinic acid and the corresponding alcohol. alfa-chemistry.com While this method is chemically straightforward, it is more commonly seen as a degradation pathway rather than a primary synthetic route. nih.gov For instance, studies on the environmental stability of dioctyl sulfosuccinate (DOSS) have shown that hydrolysis leads to the loss of an octyl group, forming the corresponding monoester, C₁₂H₂₁O₇S⁻. nih.gov This highlights the susceptibility of the ester bonds in sulfosuccinate molecules to hydrolysis under certain conditions. chemicalbook.com

Advanced Derivatization Techniques

To meet the demands of specialized applications, methods have been developed to create derivatives of sulfosuccinic acid, sodium salt with tailored properties. These techniques focus on controlling the hydrophobic alkyl chains and introducing reactive functionalities for polymerization.

Preparation of Mono- and Dialkyl Sulfosuccinates

The synthesis of specific mono- and dialkyl sulfosuccinates is achieved by carefully controlling the stoichiometry in the esterification of maleic anhydride. wikipedia.orgpcc.eu

Monoalkyl Sulfosuccinates: These are produced when maleic anhydride is reacted with approximately one molar equivalent of an alcohol. The resulting maleic acid monoester is then sulfonated as previously described. prepchem.com These monoesters, which possess one free carboxylic acid group, exhibit different solubility and surfactant properties compared to their diester counterparts.

Dialkyl Sulfosuccinates: These are formed when maleic anhydride is reacted with two molar equivalents of one or more alcohols. chemicalbook.com The properties of the resulting diester can be finely tuned by varying the length and structure (linear vs. branched) of the alkyl chains of the alcohols used. pcc.eu For example, dioctyl sulfosuccinate sodium salt, derived from 2-ethylhexanol, is a powerful wetting agent, while diesters made from shorter-chain alcohols exhibit better water solubility. pcc.euchemicalbook.com

Synthesis of Polymerizable Sulfosuccinic Acid, Sodium Salt Derivatives

A significant area of development is the synthesis of polymerizable sulfosuccinate derivatives, often referred to as "surfmers" (surface active monomers). These molecules contain a polymerizable functional group, allowing them to be covalently incorporated into a polymer backbone during emulsion polymerization. researchgate.netresearchgate.net

One prominent method involves the synthesis of allyl-type sodium sulfosuccinic diesters. The synthesis uses raw materials such as a long-chain alcohol (e.g., octanol, dodecanol), maleic anhydride, allyl chloride, and sodium bisulfite. researchgate.net The process creates a diester containing a reactive allyl group. The sulfonation of these allyl-containing diesters has been optimized to achieve high yields. researchgate.net A patent also details a method for producing sodium alkyl allyl succinate (B1194679) sulfonate by first preparing a monoalkyl maleate, which then undergoes allylation and sulfonation in a one-pot reaction, achieving target product yields of up to 70%. google.com These polymerizable surfactants are valuable in creating stable polymer latexes where the surfactant is permanently anchored to the polymer particles, preventing migration and leaching. researchgate.netresearchgate.net

Table 2: Reported Yields for Polymerizable Sulfosuccinate Synthesis

Polymerizable Derivative Alcohol Used Reported Yield Key Process Feature Reference
Sodium octyl sulfosuccinic diester (allyl-type) Octanol 94.8% Sulfonation at 110°C using a phase transfer catalyst. researchgate.net
Sodium dodecyl sulfosuccinic diester (allyl-type) Dodecanol 96.78% Sulfonation at 110°C using a phase transfer catalyst. researchgate.net
Sodium tetradecyl sulfosuccinic diester (allyl-type) Tetradecyl alcohol 93.6% Sulfonation at 110°C using a phase transfer catalyst. researchgate.net
Sodium alkyl allyl succinate sulfonate Alcohol (C>4) 70% One-pot allylation and sulfonation of the monoester sodium salt. google.com

Formation of Sulfo-N-Hydroxysuccinimide Salts

The chemical derivatization of sulfosuccinic acid salts into Sulfo-N-hydroxysuccinimide salts (Sulfo-NHS) is a significant synthetic pathway, yielding a class of compounds widely utilized as reagents in bioconjugation and chemical labeling. google.comcaymanchem.com Sulfo-NHS is a water-soluble modifying agent that, when used with a coupling agent like a carbodiimide, transforms carboxyl groups into amine-reactive sulfo-NHS esters. caymanchem.comthermofisher.comgbiosciences.com This conversion is pivotal for creating stable, amine-reactive products for various applications, including protein immobilization and the formation of cross-linked proteins. google.combiosynth.com The presence of the sulfonate group on the succinimide (B58015) ring imparts water solubility to the molecule, a key feature that distinguishes it from its non-sulfonated analog, N-hydroxysuccinimide (NHS). thermofisher.comcovachem.com

The synthesis of Sulfo-NHS salts can be achieved through the cyclization of a sulfosuccinic acid derivative. A common strategy involves the initial conversion of a sulfonated succinic acid salt to a sulfosuccinic monohydroxamic acid intermediate. google.com This intermediate is then cyclized via dehydration to form the final Sulfo-N-hydroxysuccinimide salt. google.com

Several methodologies have been developed for this cyclization step, employing different reagents and reaction conditions. These methods aim to produce Sulfo-NHS with high purity, as the reagent's effectiveness is crucial for its subsequent applications in creating active esters for bioconjugation. google.comgoogle.com The choice of solvent and cyclizing agent can significantly influence the reaction's efficiency and the purity of the final product.

Detailed research has outlined specific synthetic routes, as summarized in the table below, which details the reactants, solvents, and outcomes of various laboratory-scale syntheses.

Starting MaterialReagent(s)SolventKey FindingsYield
Sulfosuccinic monohydroxamic acid sodium saltAcetic AnhydrideGlacial Acetic AcidThe reaction was heated to 70-80°C for 2-4 hours. The product precipitated upon heating and was isolated by filtration. google.com138 g (from 237.3 g starting material)
Sulfosuccinic monohydroxamic acid sodium saltDicyclohexylcarbodiimide (B1669883) (DCC)Dimethylformamide (DMF)The reaction was stirred at 25°C for 18 hours. The formation of Sulfo-NHS was confirmed by ion-pair HPLC. google.comNot specified
Sulfosuccinic monohydroxamic acid sodium saltN,N'-CarbonyldiimidazoleDimethylsulfoxide (DMSO)The reaction proceeded with the evolution of carbon dioxide gas over 30 minutes. The product was precipitated with isopropanol. google.com0.3 g (from 1 g starting material)
Sulfosuccinic anhydride sodium saltHydroxylamine (B1172632) hydrochlorideDimethylacetamide (DMAC)The mixture was heated to 80°C. The formation of Sulfo-NHS was observed via Thin Layer Chromatography (TLC) after 30 minutes. google.comNot isolated

These synthetic pathways highlight the chemical versatility in producing Sulfo-NHS. For instance, the reaction of sulfosuccinic monohydroxamic acid sodium salt with acetic anhydride in glacial acetic acid provides a method where the product precipitates out of the reaction mixture, facilitating its isolation. google.com Alternatively, the use of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole offers different routes in organic solvents such as DMF and DMSO, respectively. google.com Another approach involves the direct reaction of sulfosuccinic anhydride sodium salt with hydroxylamine hydrochloride at elevated temperatures. google.com The development of these methods has been driven by the need for simple, direct, and efficient processes to synthesize this important chemical reagent. google.com

Mechanistic Investigations of Sulfosuccinic Acid, Sodium Salt Action

Principles of Surface and Interfacial Tension Reduction

The fundamental principle behind the action of sulfosuccinic acid, sodium salt is its amphiphilic nature, possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. wikipedia.org This dual characteristic drives the molecules to accumulate at interfaces, such as the boundary between air and water or oil and water. At the air-water interface, the hydrophobic tails orient themselves away from the water phase and towards the air, while the hydrophilic sulfonate heads remain in the water. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension. wikipedia.org

Similarly, at an oil-water interface, the surfactant molecules position themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads in the aqueous phase. This action lowers the interfacial tension, which is the energy required to maintain the interface between the two immiscible liquids. The reduction in surface and interfacial tension is a critical prerequisite for processes like wetting, emulsification, and foaming. wikipedia.org The effectiveness of a surfactant in reducing surface tension is often quantified by its critical micelle concentration (CMC), the concentration at which micelles begin to form and the surface tension reaches its lowest value. For instance, the CMC for dioctyl sodium sulfosuccinate (B1259242) (DOSS), a common type of sulfosuccinic acid, sodium salt, has been reported to be 1200 mg L⁻¹. nih.gov

The efficiency of surface tension reduction can be influenced by the presence of other substances, such as salts. The addition of inorganic salts can affect the CMC and the equilibrium surface tension, particularly for ionic surfactants like sulfosuccinic acid, sodium salt. nih.govmdpi.com

SurfactantCritical Micelle Concentration (CMC)
Dioctyl sodium sulfosuccinate (DOSS)1200 mg L⁻¹ nih.gov
Rhamnolipid (bio-surfactant)50 mg L⁻¹ nih.gov
Surfactin (bio-surfactant)50 mg L⁻¹ nih.gov

Molecular Interactions Governing Emulsification and Solubilization Phenomena

Emulsification is the process of dispersing one liquid into another immiscible liquid, such as oil in water. Sulfosuccinic acid, sodium salt acts as a potent emulsifying agent by stabilizing the droplets of the dispersed phase. wikipedia.org By adsorbing at the oil-water interface, the surfactant forms a protective layer around the oil droplets. The hydrophilic heads of the surfactant molecules extend into the aqueous phase, creating a charged or steric barrier that prevents the droplets from coalescing.

Solubilization, on the other hand, is the process by which a substance that is normally insoluble in a given solvent is dissolved. In aqueous solutions, once the concentration of sulfosuccinic acid, sodium salt surpasses its CMC, the molecules aggregate to form micelles. wikipedia.org These micelles have a hydrophobic core and a hydrophilic shell. Insoluble substances, such as oils and other nonpolar molecules, can be encapsulated within the hydrophobic core of these micelles, effectively "dissolving" them in the aqueous medium. wikipedia.org This phenomenon is central to the function of detergents and cleaning agents. wikipedia.org

Self-Assembly Mechanisms in Aqueous and Non-Aqueous Media

The self-assembly of amphiphilic molecules like sulfosuccinic acid, sodium salt into organized structures is a spontaneous process driven by the minimization of free energy. researchgate.net In aqueous media, the hydrophobic effect is the primary driving force. The hydrophobic tails of the surfactant molecules are expelled from the water, leading to their aggregation to minimize the unfavorable contact between the hydrocarbon chains and water molecules. researchgate.net Conversely, in non-polar (apolar) solvents, the hydrophilic head groups are the "insoluble" part, leading to the formation of different types of aggregates. rsc.org

In aqueous solutions above the CMC, sulfosuccinic acid, sodium salt molecules assemble into normal micelles . These are typically spherical aggregates where the hydrophobic tails are sequestered in the core, and the hydrophilic sulfonate head groups form a shell that is in contact with the surrounding water. wikipedia.org

In non-polar or apolar solvents, the orientation is inverted, leading to the formation of reverse micelles (or inverted micelles). wikipedia.orgrsc.org In this case, the hydrophilic head groups cluster together to form a polar core, which can entrap water molecules, while the hydrophobic tails extend outwards into the non-polar solvent. rsc.org Dioctyl sodium sulfosuccinate (AOT or DOSS) is particularly well-known for its ability to form well-defined reverse micelles in hydrocarbon solvents. rsc.org The water content within the core of these reverse micelles can be precisely controlled, making them useful as "microreactors" for various chemical and biochemical reactions. rsc.orgnih.gov

Surfactant Concentration: As the concentration of the surfactant increases beyond the CMC, the aggregates can grow in size or change shape, transitioning from spherical micelles to cylindrical or rod-like micelles, and eventually to more complex structures like hexagonal and lamellar phases. rsc.org

Solvent Chemistry: The nature of the solvent plays a crucial role. In aqueous solutions, normal micelles are formed, while in non-polar solvents, reverse micelles are favored. rsc.org The polarity of the solvent can significantly impact the aggregation propensity. rsc.org

Temperature: Temperature can affect the solubility of the surfactant and the hydrophobic interactions, thereby influencing the CMC and the size and shape of the micelles.

Additives: The presence of additives such as salts (electrolytes) or co-surfactants can alter the aggregation behavior. rsc.org For ionic surfactants, salts can screen the electrostatic repulsion between the charged head groups, promoting the formation of larger aggregates at lower concentrations. nih.govmdpi.com

FactorInfluence on Aggregate Morphology and Size
Surfactant Concentration Higher concentrations can lead to transitions from spherical to cylindrical or lamellar structures. rsc.org
Solvent Aqueous solvents lead to normal micelles; non-polar solvents lead to reverse micelles. rsc.org
Temperature Affects CMC and micelle size/shape.
Additives (e.g., salts) Can screen electrostatic repulsion, promoting larger aggregate formation at lower concentrations. nih.govmdpi.com
Water-to-Surfactant Ratio (W₀) In reverse micelles, controls the size of the aqueous core and overall micelle size. rsc.orgnih.govnih.gov

Amphiphilic Structure-Activity Relationships

The surface-active properties of sulfosuccinic acid, sodium salt are intrinsically linked to its molecular structure. The key components are:

The Hydrophilic Head: The sulfonate group (-SO₃⁻Na⁺) is strongly hydrophilic and provides the necessary water solubility. Its ionic nature also leads to electrostatic interactions that are important in stabilization and aggregation phenomena.

The Hydrophobic Tail(s): The hydrocarbon chains (in the case of DOSS, two ethylhexyl chains) constitute the hydrophobic part of the molecule. The branching and length of these chains are critical in determining the surfactant's properties. The presence of two tails in DOSS gives it a larger hydrophobic cross-section compared to single-chain surfactants, which influences its packing at interfaces and the geometry of the aggregates it forms. This dual-tail structure is particularly effective at reducing interfacial tension and forming stable microemulsions.

Advanced Research Applications in Chemical Sciences and Engineering

Contributions to Surfactant Science and Colloidal Systems

The molecular structure of sulphosuccinic acid sodium salts makes them exceptional surfactants. A prominent example is sodium bis(2-ethylhexyl) sulfosuccinate (B1259242), widely known as Aerosol-OT or AOT, which is extensively studied for its ability to form various self-assembled structures in solution.

Sulphosuccinic acid sodium salts, especially AOT, are renowned for their capacity to form microemulsions and reverse micelles. wikipedia.orgpatsnap.com Reverse micelles are nanosized water droplets dispersed in a continuous oil phase, stabilized by a surfactant monolayer at the oil-water interface. rsc.org AOT is particularly notable because it can form these structures, which are chemically stable and optically transparent, without the need for a co-surfactant. rsc.org

These systems serve as unique microreactors, enabling the synthesis of nanomaterials with controlled size and morphology. rsc.org The water core of the reverse micelle provides a confined environment for chemical reactions. For instance, modified reverse micelle systems have been employed for the laboratory-scale synthesis of nanoscale metals, metal oxides, and metal sulfides. The structure of these micelles allows for control over the phase and size of the precipitated crystallites, making it an ideal method for producing nanocrystalline powders.

In mixed reverse microemulsions, the addition of other surfactants, such as sodium cholate (B1235396), can alter the properties of the system. Studies have shown that adding sodium cholate to an AOT-based reverse micelle system suppresses the fraction of free water within the water droplets and increases the bound water fraction, demonstrating the tunability of these colloidal systems.

The sodium salts of sulphosuccinic acid esters are highly effective wetting and dispersing agents due to their ability to significantly lower surface tension. patsnap.comsanyo-chemical-solutions.com Wetting agents facilitate the penetration of a liquid into a solid substrate by reducing the solid-air interface and replacing it with a solid-liquid interface. Dispersing agents stabilize particles within a liquid medium, preventing them from re-agglomerating. atamanchemicals.com

These functionalities are critical in numerous industrial and chemical processes:

Pigments and Coatings: In the paint and ink industries, these surfactants are used for wetting and dispersing pigments. They ensure that pigment particles are evenly distributed and remain stable in the formulation, which is crucial for color consistency and the physical properties of the final coating. sanyo-chemical-solutions.compcc.eu

Agriculture: In agricultural formulations, they act as dispersing and compatibility agents for pesticides and herbicides, ensuring that active ingredients are distributed evenly for effective application. wikipedia.org

Textile Industry: They are employed as wetting agents in dyeing and finishing processes to improve the uniform penetration of dyes and other chemicals into fibers. patsnap.comnih.gov

Polymer and Resin Production: They serve as powerful emulsifiers and dispersants in the creation of synthetic latex and resins. nih.gov

Table 1: Functional Applications of Sulphosuccinic Acid, Sodium Salt in Chemical Processes

Process/IndustryFunctionMechanism of Action
Paints & Inks Pigment Dispersant, Wetting AgentReduces surface tension, facilitating pigment wetting and stabilizing dispersed particles to prevent flocculation. sanyo-chemical-solutions.compcc.eu
Agriculture Dispersing AgentEnsures even distribution and stability of active ingredients in pesticide and herbicide formulations. wikipedia.org
Textiles Wetting AgentImproves penetration of dyes and finishes into fibers for uniform application. patsnap.comnih.gov
Industrial Cleaning Wetting & Penetrating AgentIncreases penetration into grease and other contaminants, improving cleaning power. sanyo-chemical-solutions.com

Sulphosuccinic acid sodium salts stabilize emulsions and dispersions through several key mechanisms. An emulsion is a mixture of two immiscible liquids, like oil and water, where one is dispersed in the other as fine droplets. These surfactants adsorb at the oil-water interface, reducing the interfacial tension that drives the liquids to separate. patsnap.com

The stabilization is achieved through:

Electrostatic Repulsion: As anionic surfactants, they impart a negative charge to the surface of the dispersed droplets or particles. This creates a repulsive electrical double layer around each particle, preventing them from approaching each other and coalescing. acs.org

Steric Hindrance: The bulky alkyl groups of the surfactant molecules extend from the particle surface into the surrounding medium. This creates a physical barrier that sterically hinders particles from aggregating.

Increased Viscosity: In some systems, particularly when used with co-stabilizers like polysaccharides (e.g., xanthan gum), they can increase the viscosity of the continuous phase. This slows down the movement of droplets, reducing the frequency of collisions and thus enhancing stability against creaming or sedimentation.

Research on crude oil-in-water emulsions has shown that dioctyl sodium sulfosuccinate (DSS) can be a highly efficient demulsifier. Its double-chain structure enhances its adsorption at the oil-water interface, effectively breaking stable emulsions even at high salinity. researchgate.netpcimag.com

The phase behavior of sulphosuccinic acid sodium salts in aqueous solutions is complex and has been a subject of detailed research. Modeling studies of dioctyl sodium sulfosuccinate (AOT) in water show that its self-assembly is highly dependent on concentration. At ambient temperatures, AOT/water binary systems undergo distinct phase changes as the surfactant concentration increases. They transition from an isotropic mixture to a lamellar phase, then to a bi-continuous cubic phase, and finally to an inverse hexagonal phase. rsc.org In dilute systems, at concentrations around 150 mM, AOT can exist in a meta-stable coexistence region of isotropic and lamellar phases. rsc.org

The presence of other salts can also significantly influence phase behavior. Studies on nanoemulsions stabilized by extended surfactants show that different types of salts can induce transitions between clear oil-in-water (O/W) nanoemulsions and lamellar liquid crystalline phases as temperature changes.

Under specific conditions, certain single-chain sodium sulfosuccinates can spontaneously form vesicles in aqueous solutions. Vesicles are enclosed, bilayer structures that can encapsulate a volume of the solvent. Research on disodium (B8443419) lauryl sulfosuccinate demonstrated that vesicles can form spontaneously above a critical vesicle concentration (CVC) of approximately 15 mM. sanyo-chemical-solutions.com

A notable finding is the concentration-driven transition of these structures. As the concentration of disodium lauryl sulfosuccinate increases, a vesicle-to-micelle transition occurs, with a critical micelle concentration (CMC) of about 80 mM. sanyo-chemical-solutions.com This ability to form different, tunable colloidal structures based on concentration is a significant area of research.

Table 2: Colloidal Properties of Disodium Lauryl Sulfosuccinate in Aqueous Solution

ParameterValueDescription
Critical Vesicle Concentration (CVC) ~15 mMThe concentration above which vesicles begin to form spontaneously. sanyo-chemical-solutions.com
Critical Micelle Concentration (CMC) ~80 mMThe concentration at which a transition from vesicles to micelles occurs. sanyo-chemical-solutions.com
Aggregate Size (Vesicles) ~160 nmThe approximate diameter of the vesicles formed, as measured by dynamic light scattering. sanyo-chemical-solutions.com
Zeta Potential -80 to -55 mVThe range of the surface charge of the aggregates in the concentration range of 0.1–15 mmol L⁻¹. sanyo-chemical-solutions.com

Role in Polymer Science and Materials Engineering

In polymer science, sodium salts of sulphosuccinic acid, particularly diesters like sodium dioctyl sulfosuccinate (DOSS), are crucial as primary emulsifiers in emulsion polymerization. researchgate.net This process is used to produce a wide variety of synthetic polymers, or latexes, for applications in paints, adhesives, coatings, and textiles.

The surfactant plays several essential roles in emulsion polymerization:

Monomer Emulsification: It reduces the interfacial tension between the water-insoluble monomer and the aqueous phase, creating small, stable monomer droplets. acs.org

Micelle Formation: Above its CMC, the surfactant forms micelles, which act as the primary loci for polymer chain initiation and propagation (nucleation). acs.org

Particle Stabilization: As the polymer particles grow, the surfactant adsorbs onto their surface, providing electrostatic and steric stabilization that prevents the particles from agglomerating and ensures the stability of the final latex dispersion. acs.org

The use of sodium dioctyl sulfosuccinate as an emulsifier allows for the production of latexes with desirable characteristics, such as low coagulum, small particle sizes, and a narrow particle size distribution. It is effective for polymerizing various monomers, including styrene (B11656), vinyl acetate (B1210297), and acrylics. sanyo-chemical-solutions.com Furthermore, its ability to significantly lower surface tension improves the flow and leveling characteristics in subsequent paint and adhesive formulations.

In materials engineering, the self-assembly properties of these surfactants are harnessed for the synthesis of advanced materials. The reverse micelles formed by AOT are widely used as nanoreactors for the controlled synthesis of nanoparticles. rsc.org By controlling the size of the water pool within the reverse micelle, researchers can precisely control the size of the resulting nanoparticles, which is critical for applications in catalysis, electronics, and biomedicine.

Emulsion Polymerization Processes

The sodium salt of sulphosuccinic acid and its derivatives are utilized as primary and co-emulsifiers in emulsion polymerization, a process used to synthesize a variety of polymers, including acrylics, styrene-acrylics, and vinyl acetate copolymers. pcc.eugoogle.com These surfactants play a critical role in controlling the polymerization reaction and the final properties of the latex.

The concentration and type of sulphosuccinic acid sodium salt can significantly influence the rate of polymerization and the stability of the resulting latex. Generally, these anionic surfactants provide strong electrostatic stabilization, which leads to the formation of small, stable dispersed polymer particles. pcc.eu

Research on the emulsion copolymerization of vinyl acetate with dibutyl maleate (B1232345) using a disodium salt of a sulfosuccinic acid monoester showed that the polymerization rate increased as the surfactant concentration increased. researchgate.net However, other studies have reported contrasting behaviors. For instance, in some systems, the polymerization rate was found to increase with a decreasing concentration of certain sulphosuccinates, like Trem LF-40. researchgate.net Conversely, during the semibatch emulsion polymerization of butylacrylate, the rate of polymerization was enhanced with higher levels of alkyl allyl sulfosuccinates. researchgate.net

Table 1: Effect of Sulphosuccinate Surfactant on Emulsion Polymerization Parameters

Polymer SystemSulphosuccinate TypeEffect on Reaction RateEffect on Latex PropertiesReference
Vinyl Acetate / Dibutyl MaleateDisodium salt of sulfosuccinic acid monoesterIncreases with surfactant concentration- researchgate.net
ButylacrylateAlkyl allyl sulfosuccinatesIncreases with surfactant concentration- researchgate.net
GeneralPolymerizable sulfosuccinate-Smaller particle size with increased concentration researchgate.net
General (Acrylic, Styrene-Acrylic, etc.)Monoester of ethoxylated lauryl alcohol and sulfosuccinic acid, sodium salt-Provides good electrostatic stabilization, small particle sizes pcc.eu

Particle formation in emulsion polymerization is a complex process governed by the behavior of the emulsifier. The formation of oligo-micelles of sodium di-isodecyl sulfosuccinate has been studied to understand particle nucleation in vinyl chloride emulsion polymerization. researchgate.net The critical micelle concentration (CMC) is a key parameter, as particle nucleation typically occurs when emulsifier molecules aggregate to form micelles that can solubilize monomers.

Sulphosuccinates, such as the diester of 2-ethylhexyl alcohol (DOSS), are effective at emulsifying hydrophobic monomers like styrene and various acrylates. pcc.eu The mechanism of particle nucleation—whether it occurs in micelles, monomer droplets, or the aqueous phase—can be influenced by the type and concentration of the sulphosuccinate emulsifier. researchgate.net By controlling the nucleation process, the particle size distribution of the final latex can be tailored for specific applications. For example, while many sulphosuccinates are used to produce small particle size emulsions, sodium dioctyl sulfosuccinate can be employed for emulsions with larger particle sizes. pcc.eusanyo-chemical-solutions.com

Conducting Polymer Synthesis and Modification

Sulphosuccinic acid and its sodium salts serve as effective doping agents in the synthesis of intrinsically conducting polymers (ICPs) like polyaniline (PANI) and polypyrrole (PPy). Doping is the process that transforms these polymers from an insulating to a conducting state.

The formation of the conducting emeraldine (B8112657) salt (ES) form of polyaniline can be achieved by protonating the non-conducting emeraldine base (EB) with an acid. researchgate.net Diesters of sulphosuccinic acid have been successfully used as functionalized protonic acid dopants for PANI. researchgate.net This doping can be performed in situ during the polymerization of the aniline (B41778) monomer or by post-treatment of the synthesized polymer base. researchgate.net The use of sulphosuccinic acid (SSA) itself as a dopant for PANI has also been demonstrated. researchgate.net The presence of both carboxylic acid and sulfonic acid groups in the SSA molecule contributes to its effectiveness as a dopant. researchgate.net While direct studies on PPy doping with sulphosuccinic acid sodium salt are less common, the general principles of acid doping are applicable, and other sulfonic acids have been used as dopants for PPy. mdpi.com

A significant challenge with conducting polymers is their often poor processability. Doping PANI with diesters of sulphosuccinic acid not only induces conductivity but also imparts solution processability. researchgate.net This allows the doped PANI to be cast from solution to form materials like free-standing films. researchgate.net

The use of sulphosuccinate dopants leads to a substantial enhancement in electrical conductivity. Polyaniline doped with certain sulphosuccinates has exhibited electrical conductivity values exceeding 100 S/cm. researchgate.net Furthermore, these materials can display a metallic character in their conductivity behavior down to low temperatures. researchgate.net The increased conductivity is attributed to the formation of charge carriers (polarons and bipolarons) along the polymer chain, facilitated by the counter-ions provided by the sulphosuccinate dopant. nih.gov The improved processability and high conductivity open up applications for these materials in areas such as transparent conductive films and electronic components. researchgate.netspecialchem.com

Table 2: Properties of Polyaniline Doped with Sulphosuccinates

DopantPolymerResulting PropertyConductivityReference
Diesters of Sulphosuccinic AcidPolyaniline (PANI)Solution processability, forms free-standing films> 100 S/cm researchgate.net
Sulphosuccinic Acid (SSA)Polyaniline (PANI)Forms dispersions in polar and non-polar solventsGood researchgate.net

Crosslinking Agent in Polymeric Materials

Sulphosuccinic acid (SSA) functions as an effective crosslinking agent for polymers containing hydroxyl groups, such as cellulose (B213188). nih.govresearchgate.net This capability is due to SSA possessing two carboxylic acid moieties and one central sulfonic acid group. nih.gov

The crosslinking mechanism involves an esterification reaction where the carboxylic acid groups (-COOH) of SSA react with the hydroxyl groups (-OH) of the polymer. researchgate.net This process forms ester bonds that create a three-dimensional network structure within the material. For instance, SSA has been used to crosslink cellulose nanocrystals (CNCs) to produce proton exchange membranes (PEMs). nih.gov The crosslinking improves the aqueous stability of materials like nanocellulose, which are otherwise highly dispersible in water. nih.gov

In addition to providing structural integrity, the sulfonic acid group (-SO₃H) within the SSA crosslinker remains available to contribute to the material's functionality. In the case of PEMs, these groups act as proton-conducting sites, enhancing the ion exchange capacity and proton conductivity of the crosslinked membrane, a property crucial for applications in fuel cells. nih.govresearchgate.net

Fabrication of Functional Membranes for Separation Technologies

The dual functionality of sulfosuccinic acid makes it an excellent candidate for modifying and fabricating membranes for separation technologies like pervaporation and nanofiltration. nih.govresearchgate.netsemanticscholar.org By introducing SSA into a polymer matrix, such as PVA, membranes can be created that are both highly selective and efficient.

In pervaporation, a process used for separating liquid mixtures, PVA membranes crosslinked with SSA have shown high performance in desalination. nih.govresearchgate.net The crosslinking provides the necessary structural stability, while the hydrophilic sulfonate groups facilitate the transport of water molecules through the membrane while rejecting salt ions. nih.gov Research on S-PVA composite membranes for desalination of high-concentration NaCl solutions demonstrated excellent salt rejection of 99.8% with a high water flux. nih.govresearchgate.net This highlights the potential of using these functional membranes for treating challenging water sources like seawater and reverse osmosis brines. nih.gov

Research in Environmental Remediation and Green Chemistry

The chemical properties of sulfosuccinic acid and its derivatives are being leveraged for innovative solutions in environmental cleanup and sustainable chemical processes.

Chelation and Bioremediation of Heavy Metals in Contaminated Media

Derivatives of succinic acid, such as meso-2,3-dimercaptosuccinic acid (DMSA), are well-established chelating agents used in the treatment of heavy metal poisoning. scienceinfo.comnih.govnih.gov Chelation therapy involves the administration of a substance that binds to heavy metal ions, forming a stable, water-soluble complex that can be excreted from the body. scienceinfo.comnih.govdroracle.ai DMSA is effective in chelating metals like lead, mercury, and arsenic. scienceinfo.comnih.gov

In the context of environmental remediation, the chelating properties of sulfonate and carboxylate groups, such as those in sulfosuccinic acid, are of great interest. These functional groups can bind to heavy metal ions in contaminated soil and water. whiterose.ac.uk For instance, hydrogels functionalized with SSA have been shown to effectively adsorb heavy metal cations like strontium. whiterose.ac.ukwhiterose.ac.uk

Furthermore, bioremediation strategies, which use microorganisms to detoxify pollutants, can be enhanced by the presence of certain chemicals. nih.govresearchgate.net Organic acids play a role in bioleaching, where microbially produced acids help to solubilize metals from contaminated solids, making them available for removal. nih.govyoutube.com While direct large-scale use of sulfosuccinic acid for this purpose is still under research, the principles of using organic acids to mobilize metals are a cornerstone of many bioremediation techniques. nih.govyoutube.com

Table 2: Performance of SSA-Functionalized Materials in Ion Removal

Material Type Target Pollutant Removal/Adsorption Capacity Key Findings Reference
PVA-SSA Hydrogel Membrane Strontium (Sr²⁺) 56.3 mg/g High adsorption over a wide pH range (2-12). whiterose.ac.ukwhiterose.ac.uk

Adsorption and Removal of Organic Pollutants from Aqueous Systems

Materials functionalized with sulfosuccinic acid can be designed as effective adsorbents for removing organic pollutants from water. The introduction of sulfonate groups onto a substrate can modify its surface properties, such as hydrophilicity and charge, enhancing its affinity for certain types of organic molecules. While specific research on sulfosuccinic acid sodium salt for this exact application is emerging, the principle is well-established with similar sulfonated materials. For example, sulfonated polymers and functionalized biopolymers are used to create membranes and adsorbents for the removal of dyes and other organic compounds from wastewater. mdpi.com The ionic nature of the sulfonate groups can facilitate electrostatic interactions with charged organic pollutants, leading to their effective removal from aqueous systems.

Development and Efficacy Assessment of Oil Spill Dispersants

Derivatives of this compound, particularly dioctyl sodium sulfosuccinate (DOSS), are critical components in the formulation of chemical dispersants used for oil spill remediation. nih.gov These surfactants function by reducing the interfacial tension between oil and water, which facilitates the breakup of large oil slicks into smaller droplets. youtube.com This process enhances the rate of natural biodegradation by making the oil more accessible to marine microorganisms. youtube.comatamanchemicals.com

Applications in Agricultural Formulations as Dispersing and Complexing Agents

In the agricultural sector, sulphosuccinic acid and its sodium salts, including DOSS, are utilized as highly effective dispersing and wetting agents in pesticide and herbicide formulations. atamanchemicals.comalfa-chemistry.comatamankimya.com Their primary role is to ensure the uniform distribution of active ingredients, which are often insoluble solids, within a liquid carrier, typically water. alfa-chemistry.comthermofisher.com This prevents the settling of particles and ensures that the agrochemical product can be easily diluted for spray application. thermofisher.com

As a surfactant, it improves the adhesion and spread of the pesticide formulation on plant surfaces, which can enhance the rate of absorption by the plant. atamanchemicals.compcc.eu This improved retention and distribution on vegetation leads to a more efficient use of the active ingredient, potentially allowing for lower application rates. google.com Beyond dispersion, sulphosuccinic acid can also function as a complexing agent in fertilizer formulations. alfa-chemistry.com By forming complexes with micronutrients, it can help improve their uptake by plants. alfa-chemistry.comartal.net

Functionalization of Biosorbents for Cation Removal (e.g., Strontium)

The functionalization of biosorbents with specific chemical groups is a key strategy for enhancing their capacity to remove targeted pollutants from water. While direct studies detailing the use of this compound for functionalizing biosorbents specifically for strontium removal are not widely documented, the principles of surface modification are well-established. Research has shown that introducing carboxyl and sulfate (B86663) groups onto adsorbent materials can create a synergistic effect for the effective removal of radioactive strontium. nih.gov

This is achieved through mechanisms like electrostatic interaction and chelation, which are enhanced by these functional groups. nih.gov Studies on other functionalized biosorbents, such as those modified to carry sulfonate or carboxyl groups, demonstrate the viability of this approach for sequestering divalent cations like strontium from aqueous solutions. nih.govresearchgate.net The process often involves an ion-exchange mechanism, where cations on the adsorbent surface are swapped for strontium ions in the solution. researchgate.net For example, research into metal-organic frameworks has shown that materials functionalized with both carboxyl and sulfate groups exhibit rapid adsorption kinetics (<5 minutes) and a maximum adsorption capacity for strontium of 67.5 mg g⁻¹. nih.gov

Methodological Advancements in Analytical Chemistry

Applications in Chromatography (e.g., Ion Chromatography)

In the field of analytical chemistry, sulphosuccinic acid derivatives can play a role in separation sciences. While not as common as standard eluents like carbonate or hydroxide, sulfonate-containing compounds are relevant in ion chromatography (IC). thermofisher.com The eluent, or mobile phase, is a critical component in IC, responsible for transporting the sample through the separation column. metrohm.com The composition of the eluent dictates the separation performance. metrohm.com

Aromatic sulfonic acids, which share the sulfonate functional group with sulphosuccinic acid, have been used as eluent components for the separation of strongly retained anions. iaea.org The principle relies on the affinity of the eluent ions for the stationary phase, which influences the retention times of the analyte ions. metrohm.com The ability to modify eluents with different agents allows for the optimization of separations for complex sample matrices. metrohm.com

Role in Electrophoresis Detection Systems

A significant advancement in protein analysis has been the development of novel polyacrylamide gel electrophoresis (PAGE) systems. One such system, AOT-PAGE, utilizes an aerosol-OT (AOT) compound, which is a dioctyl sulfosuccinate sodium salt. This method provides a high-resolution and sensitive alternative to the conventional SDS-PAGE technique, particularly for the separation of small peptides with molecular masses in the range of 0.8–17 kDa.

In traditional SDS-PAGE, proteins are denatured and coated with the anionic detergent sodium dodecyl sulfate (SDS) to impart a uniform negative charge, allowing for separation based primarily on mass. thermofisher.comkhanacademy.org The AOT-PAGE system functions on a similar principle but offers distinct advantages. Peptides migrate more slowly in this system and are less prone to leakage from the gel, which enables better in-gel detection. The AOT-PAGE method is also noted for being simpler, faster, and more cost-effective than other specialized techniques like Tricine-SDS-PAGE.

Utilization in Nanoparticulate Compositions for Spectrometric Analysis

This compound derivatives like sodium bis(2-ethylhexyl)sulfosuccinate (AOT) are instrumental in the field of nanotechnology for creating nanoparticulate compositions used in advanced spectrometric analysis. Specifically, these surfactants are used to form reverse micelles that can encapsulate aqueous solutions, leading to the formation of nanoparticles for analysis by techniques such as electrospray ionization mass spectrometry (ESI-MS). nih.gov

Molecular dynamics simulations have shown that when aqueous nanodroplets containing AOT are subjected to ESI conditions, the surfactant molecules diffuse to the nanodroplet surface. nih.gov This process, influenced by temperature and composition, leads to the evaporation of water and the eventual formation of anhydrous, charged surfactant aggregates. nih.gov This application is crucial in proteomics and nanomedicine for studying the "protein corona"—the layer of proteins that forms on the surface of nanoparticles in biological fluids. nih.govrsc.org Understanding this corona at a molecular level is vital for predicting the biological fate and efficacy of nanomedicines, and mass spectrometry-based techniques are a primary tool for this characterization. nih.gov

Data Tables

Table 1: Research Findings on this compound and its Derivatives

Application AreaCompound DerivativeResearch FindingSource
Oil Spill DispersantsDioctyl sodium sulfosuccinate (DOSS)A key anionic surfactant in Corexit 9500, used to break up oil into smaller droplets for enhanced biodegradation. atamanchemicals.comwikipedia.org
Oil Spill DispersantsDioctyl sodium sulfosuccinate (DOSS)Formulations with DOSS can achieve high dispersion effectiveness, e.g., 97.68% for Arab crude at a 1:1 DOR. nih.gov
Agricultural FormulationsDioctyl sodium sulfosuccinate (DOSS)Used as a wetting and dispersing agent to ensure even distribution of pesticides on plant surfaces. atamanchemicals.comepa.gov
Cation RemovalZr-Metal-Organic Framework with -COOH and SO₄ groupsExhibited rapid adsorption (<5 min) and a maximum capacity of 67.5 mg g⁻¹ for Sr²⁺. nih.gov
ElectrophoresisDioctyl sodium sulfosuccinate (AOT)AOT-PAGE system provides high resolution for small peptides (0.8-17 kDa) and is more cost-effective than Tricine-SDS-PAGE.
Spectrometric AnalysisSodium bis(2-ethylhexyl)sulfosuccinate (AOT)Used to form nanoparticles and reverse micelles for analysis with electrospray ionization mass spectrometry (ESI-MS). nih.gov

Development of Sample Preparation Techniques (e.g., Sonication-Assisted Extraction)

This compound, and its derivatives are instrumental in the advancement of sample preparation techniques, particularly in methods like sonication-assisted extraction (UAE). UAE is a process that utilizes high-frequency sound waves to create cavitation bubbles in a solvent. youtube.com The collapse of these bubbles generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of target compounds from the sample matrix into the solvent. youtube.commdpi.com This technique offers several advantages over traditional methods, including reduced extraction times, lower solvent consumption, and higher yields of extracted components. mdpi.comnih.gov

The efficiency of UAE can be influenced by several factors, including the properties of the solvent. In some applications, the addition of salts, such as sodium chloride, can enhance the extraction process. For instance, an ultrasound-assisted salt (NaCl) extraction method for Oleosin demonstrated that the presence of NaCl induced the dissociation of protein subunits and promoted the unfolding of the protein's spatial structure, leading to a higher yield and improved solubility. nih.gov This highlights the potential for using this compound, to modify the extraction medium and improve the recovery of specific analytes.

Interactive Table: Parameters in Sonication-Assisted Extraction

ParameterDescriptionImpact on Extraction Efficiency
Solvent Type The liquid used to dissolve the target compounds from the sample.The choice of solvent is critical and depends on the polarity and solubility of the target analytes. nih.gov
Temperature The temperature at which the extraction is performed.Higher temperatures can increase solubility and diffusion rates, but may also degrade thermally sensitive compounds. psecommunity.org
Sonication Power The intensity of the ultrasound waves applied.Higher power generally leads to more intense cavitation and better extraction, but excessive power can degrade analytes. nih.gov
Sonication Time The duration of the ultrasound application.Longer times can increase yield, but there is often an optimal time beyond which no further improvement is observed. mdpi.com
Salt Addition Incorporation of salts into the extraction medium.Can modify the properties of the solvent and the sample matrix, potentially improving extraction yields. nih.gov

Principles of Ion Exchange for Salt Analysis

Ion-exchange chromatography (IEX) is a powerful analytical technique used for the separation and analysis of ionic compounds, including salts like this compound. libretexts.orgphenomenex.com The fundamental principle of IEX lies in the reversible electrostatic interaction between charged analytes in a mobile phase and oppositely charged functional groups covalently bound to a stationary phase. phenomenex.commicrobenotes.com

The stationary phase, often a resin or gel, can be either an anion exchanger (positively charged) or a cation exchanger (negatively charged). phenomenex.com For the analysis of the sulphosuccinate anion, an anion exchange resin would be employed. sielc.com The separation process involves several key steps:

Equilibration: The ion-exchange column is first equilibrated with a buffer to set the initial pH and ionic strength, ensuring the stationary phase is properly charged. phenomenex.com

Sample Loading: The sample containing the sulphosuccinate salt is introduced into the column. The sulphosuccinate anions will bind to the positively charged sites on the anion exchange resin, displacing the counter-ions already present. technologynetworks.com

Washing: A wash buffer is passed through the column to remove any unbound or weakly bound impurities. phenomenex.com

Elution: To release the bound sulphosuccinate anions, the ionic strength or pH of the mobile phase is altered. technologynetworks.com This is typically achieved by introducing a gradient of a salt solution (e.g., sodium chloride) or by changing the pH to neutralize the charge on the analyte or the stationary phase. libretexts.org The sulphosuccinate ions are then eluted from the column and detected.

The selectivity of an ion-exchange resin for different anions is a critical factor. For common anion exchangers, the selectivity often follows the order: SO₄²⁻ > NO₃⁻ > HCO₃⁻ > Cl⁻. mdpi.com The specific retention and elution behavior of sulphosuccinate would depend on its charge density and interaction with the specific resin used. sielc.com This technique can be used not only for the quantification of the salt but also as a purification step in various applications. libretexts.orgphenomenex.com

Investigations in Biomaterial Interactions and Drug Delivery System Design

Micellar Encapsulation of Hydrophobic Compounds

This compound and its derivatives, as amphiphilic molecules, play a significant role in the formation of polymeric micelles for the encapsulation of hydrophobic compounds. Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic block copolymers in an aqueous solution. nih.govnih.gov The hydrophobic core of these micelles provides a microenvironment suitable for entrapping poorly water-soluble drugs, thereby enhancing their solubility and bioavailability. nih.gov

The formation of these micelles is a thermodynamically driven process, occurring above a specific concentration known as the critical micelle concentration (CMC). nih.gov The hydrophobic segments of the copolymers aggregate to form the core, while the hydrophilic segments form the outer shell, which interfaces with the aqueous environment. nih.gov This structure allows for the effective solubilization of hydrophobic drugs within the core. nih.gov

The encapsulation of drugs within these micelles can significantly improve their pharmacokinetic profiles and enable their intravenous administration. nih.gov The stability and drug-loading capacity of the micelles are influenced by the chemical nature of the hydrophobic and hydrophilic blocks of the copolymer. nih.gov For instance, the compatibility between the drug and the core-forming polymer is crucial for achieving high encapsulation efficiency. acs.org

Interactive Table: Properties of Polymeric Micelles for Drug Delivery

PropertyDescriptionSignificance in Drug Delivery
Size and Size Distribution The diameter of the micelles and the uniformity of their sizes.A narrow size distribution is desirable to avoid issues like blood vessel occlusion and ensure predictable drug release. nih.gov
Critical Micelle Concentration (CMC) The minimum concentration of the amphiphilic polymer required for micelle formation.A low CMC indicates greater stability of the micelles upon dilution in the bloodstream. nih.gov
Drug Loading Capacity The amount of drug that can be encapsulated per unit weight of the polymer.A high loading capacity is economically favorable and reduces the amount of carrier material that needs to be administered. nih.gov
Encapsulation Efficiency The percentage of the initial drug that is successfully entrapped within the micelles.High encapsulation efficiency minimizes drug loss during formulation. acs.org

Linker Chemistry for Bioconjugation in Targeted Delivery Systems

Derivatives of sulphosuccinic acid, such as N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS), are pivotal in the field of bioconjugation, which involves the covalent attachment of molecules to create advanced therapeutic and diagnostic agents. creative-biolabs.com Sulfo-NHS is a water-soluble crosslinker that facilitates the formation of stable amide bonds between a carboxyl group and a primary amine. creative-biolabs.com This chemistry is fundamental to creating bioconjugates for targeted drug delivery. nih.gov

The use of water-soluble linkers like Sulfo-NHS is particularly advantageous for reactions involving proteins and other biomolecules that may be sensitive to organic solvents. The general strategy involves activating the carboxyl groups on one molecule with Sulfo-NHS to form a reactive NHS ester. This ester then readily reacts with primary amino groups on the second molecule to form a stable amide linkage. This approach is widely used in the development of antibody-drug conjugates (ADCs) and other targeted therapies. nih.govamericanpharmaceuticalreview.com

The design of the linker can be tailored to be either non-cleavable, providing a stable connection, or cleavable, allowing for the release of the drug under specific physiological conditions, such as the acidic microenvironment of a tumor. ub.edu

Interactions with Proteins and Enzymes in Model Systems

The interaction of salts like this compound, with proteins and enzymes is a critical area of study in biochemistry and biotechnology. These interactions can significantly influence protein stability, solubility, and enzymatic activity. The nature of these interactions is complex and can involve electrostatic forces, hydrophobic interactions, and effects on the surrounding water structure. nih.govresearchgate.net

At low concentrations, the interactions between proteins and salts are often dominated by electrostatic forces, which can be either attractive or repulsive depending on the charge distribution on the protein surface and the nature of the salt ions. nih.govnih.gov As the salt concentration increases, the effects become more nuanced. For instance, salts can modulate protein-protein interactions, which is a key factor in protein crystallization and the formation of liquid-liquid phase separation. rsc.org

The presence of surfactants, which share amphiphilic properties with sulphosuccinate derivatives, can also significantly impact protein and enzyme systems. Surfactants can interact with the hydrophobic regions of proteins, potentially leading to denaturation by disrupting the protein's tertiary structure. frontiersin.org However, they can also be used to prevent the non-productive binding of enzymes to substrates, such as lignin (B12514952) in biomass conversion, by blocking hydrophobic sites. nih.gov

In the context of enzymatic reactions, the presence of salts can alter the catalytic activity. For example, some enzymes may be inhibited by high salt concentrations, while others may require specific ions for optimal function. nih.gov Understanding these interactions is crucial for optimizing enzymatic processes in various industrial and research applications.

Advanced Characterization and Analytical Techniques Employed in Sulfosuccinic Acid, Sodium Salt Research

Spectroscopic Analysis (FTIR, NMR, UV-Vis)

Spectroscopic techniques are fundamental in elucidating the molecular structure and interactions of sulfosuccinic acid, sodium salt.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis is instrumental in identifying the functional groups present in sulfosuccinic acid, sodium salt derivatives. In the synthesis of ethoxylated sodium monoalkyl sulfosuccinates, FTIR spectra confirm the structure by showing characteristic absorption bands. For instance, observed bands include those for O-H stretching around 3442 cm⁻¹, C-H stretching for CH₂ and CH₃ groups at approximately 2924 cm⁻¹ and 2854 cm⁻¹ respectively, a strong carbonyl (COO) stretch near 1733 cm⁻¹, and bands corresponding to the SO₃Na group, with stretching and bending vibrations around 1244 cm⁻¹, 1025 cm⁻¹, and 700 cm⁻¹ researchgate.net. These spectral signatures provide definitive evidence of the successful synthesis and purity of the target compounds researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms within the molecule. For dioctyl sulfosuccinate (B1259242) sodium salt, the ¹H NMR spectrum displays signals corresponding to the different types of protons in the alkyl chains and the succinate (B1194679) backbone chemicalbook.com. Similarly, in the analysis of ethoxylated monoalkyl sulfosuccinates, ¹H NMR confirms the structure by showing chemical shifts for protons in the alkyl chain, the ethylene (B1197577) oxide units, and the sulfosuccinate moiety researchgate.net. For example, signals for the terminal methyl protons, the methylene (B1212753) groups in the alkyl chain, and the protons adjacent to the ester and sulfonate groups are clearly identifiable researchgate.net. The absence of a proton signal for a carboxylic acid group further confirms the formation of the sodium salt researchgate.net.

UV-Vis Spectroscopy: UV-Vis spectrophotometry is employed to study the interactions of sulfosuccinic acid, sodium salt, particularly its aggregation behavior and its interactions with other molecules like dyes. In a study involving dioctyl sodium sulfosuccinate (AOT) and methyl red, UV-Vis spectra revealed changes in the absorbance peaks of methyl red upon the addition of AOT, indicating interaction between the two species researchgate.netlew.ro. The experiment, conducted at 298.15 K, showed two primary absorption bands for methyl red between 380 and 540 nm researchgate.netlew.ro. With increasing AOT concentration, a hypochromic shift (decrease in absorbance) was observed in one band, while a hyperchromic shift (increase in absorbance) was seen in the other, suggesting the formation of complexes and changes in the dye's environment due to the presence of AOT micelles researchgate.netlew.ro. Further studies have also utilized UV-Vis spectroscopy to investigate the effect of salts and other auxiliaries on dye solutions containing AOT researchgate.net.

Colloidal and Interfacial Measurement Techniques (Zeta Potential, Critical Micelle Concentration, Surface Tension)

These techniques are essential for understanding the behavior of sulfosuccinic acid, sodium salt as a surfactant in solution.

Zeta Potential: Zeta potential measurement is a key indicator of the stability of colloidal dispersions. It reflects the magnitude of the electrostatic charge on the surface of particles or micelles in a solution. For micellar systems, the zeta potential can change depending on the composition and pH of the medium nih.govnih.govcsu.edu.au. In one study, micelles loaded with stearic acid complexes exhibited a shift in zeta potential from an initial negative value of -5.4 mV to a positive value of +1.8 mV over time nih.govnih.govcsu.edu.au. This change was attributed to the release of the anionic stearic acid, which altered the surface charge of the micelles nih.govnih.govcsu.edu.au. In contrast, blank micelles maintained a stable negative zeta potential of around -10 mV nih.govnih.govcsu.edu.au. Electrophoresis is a common method used to determine the zeta potential of micelles researchgate.net.

Critical Micelle Concentration (CMC): The CMC is the concentration of a surfactant above which micelles spontaneously form. It is a fundamental property of any surfactant. The CMC of sulfosuccinic acid, sodium salt derivatives can be determined by various methods, including surface tension measurements and fluorescence spectroscopy nih.gov. For sodium dioctylsulfosuccinate (AOT), the CMC has been measured in different solvent systems, such as aqueous ethylene glycol nih.gov. It has been observed that the CMC of AOT is influenced by the presence of electrolytes, with different salts affecting the CMC to varying degrees issstindian.org. For instance, the presence of sodium salicylate (B1505791) can lead to the formation of mixed micelles, which alters the CMC compared to solutions with inorganic salts like sodium chloride issstindian.org. The CMC of sodium dodecyl sulfate (B86663) (SDS), another common anionic surfactant, is approximately 8x10⁻³ mol/L in water at 25°C wikipedia.org.

Surface Tension: Surface tension measurements are used to evaluate the effectiveness of a surfactant in reducing the surface tension of a liquid. The Wilhelmy plate method and the Du Noüy ring method are common techniques for determining the equilibrium surface tension of surfactant solutions researchgate.netitu.edu.tr. As the concentration of a surfactant like sulfosuccinic acid, sodium salt increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant wikipedia.orgerau.edu. For example, in a study of various surfactant solutions, it was observed that the surface tension decreased with increasing concentration up to the CMC erau.edu. The dynamic surface tension can be measured using the maximum bubble pressure method, which provides information on the rate at which the surfactant adsorbs to the interface researchgate.net.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time. It is valuable for determining the thermal stability of compounds. In the context of gemini (B1671429) surfactants derived from sulfosuccinates, TGA has been used to assess their degradation temperatures. One study found that the degradation temperature for all the synthesized gemini surfactants was above 240 °C, indicating good thermal stability for potential applications in high-temperature environments like oilfields researchgate.net.

Advanced Separation and Detection Methods (Liquid Chromatography Tandem Mass Spectrometry - LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. This method is widely used for the quantification of sulfosuccinic acid, sodium salt derivatives in complex matrices.

A rapid extraction procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by LC-MS/MS analysis, has been developed for the determination of dioctyl sodium sulfosuccinate (DOSS) in seafood psu.edu. This method allows for the sensitive and precise quantification of DOSS, with a deuterated internal standard used to compensate for matrix effects psu.edu. Similarly, LC-MS/MS methods have been established for the analysis of DOSS in water samples, which is crucial for monitoring its presence in the environment, for example, after an oil spill where it is used as a dispersant nih.gov. These methods can achieve very low detection limits, in the nanogram per liter range nih.gov. The instrumentation typically involves a liquid chromatograph coupled to a triple quadrupole mass spectrometer, which allows for the monitoring of the parent anion and its fragments, ensuring high specificity psu.edu.

Quartz Crystal Microbalance with Dissipation (QCM-D) Studies

QCM-D is a surface-sensitive technique that can monitor the adsorption of molecules onto a surface in real-time by measuring changes in the resonant frequency and energy dissipation of a quartz crystal sensor elsevierpure.comnih.govfrontiersin.org. A decrease in frequency corresponds to an increase in adsorbed mass, while an increase in dissipation indicates that the adsorbed layer is more viscoelastic or "softer" elsevierpure.comnih.govfrontiersin.org.

This technique is particularly useful for studying the formation of lipid bilayers and the interaction of surfactants with surfaces frontiersin.orgresearchgate.net. For instance, QCM-D can be used to monitor the adsorption of sulfosuccinate-based vesicles onto a sensor surface and their potential fusion to form a supported lipid bilayer researchgate.net. The real-time nature of QCM-D allows for the analysis of the kinetics of these processes researchgate.net. The technique is sensitive enough to detect subtle changes in the structure and properties of the adsorbed layer, making it a valuable tool in bio-interfacial science frontiersin.org.

Weight Loss Studies for Corrosion Inhibition Assessment

Weight loss studies are a straightforward and widely used method to evaluate the effectiveness of a corrosion inhibitor. This technique involves immersing a pre-weighed metal coupon in a corrosive medium with and without the inhibitor for a specific period. The difference in weight before and after immersion is used to calculate the corrosion rate and the inhibition efficiency.

In the assessment of dioctyl sodium sulfosuccinate as a corrosion inhibitor for mild steel in 1 M HCl, weight loss measurements have shown that the inhibition efficiency increases with increasing inhibitor concentration researchgate.net. For example, at a concentration of 0.67 mM and a temperature of 298 K, an inhibition efficiency of 93.32% was achieved researchgate.net. The results also indicated that the adsorption of the inhibitor on the mild steel surface follows the Langmuir adsorption isotherm researchgate.net. Such studies are crucial for quantifying the protective effect of sulfosuccinic acid, sodium salt derivatives against corrosion researchgate.netmdpi.com.

Theoretical and Computational Modeling of Sulfosuccinic Acid, Sodium Salt Systems

Molecular Dynamics Simulations of Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of sulfosuccinic acid, sodium salts at an atomistic level. rsc.org These simulations track the positions and velocities of atoms over time, governed by a set of equations of motion and a force field that describes the interatomic interactions. By simulating systems of these surfactant molecules in different solvents, researchers can observe the spontaneous formation of aggregates and characterize their structure and dynamics.

For instance, all-atom MD simulations have been employed to study the aggregation of dioctyl sodium sulfosuccinate (B1259242) (AOT). rsc.org These simulations can reveal detailed information about the packing of surfactant tails, the hydration of the polar headgroups, and the distribution of counter-ions (Na+) around the aggregates. The choice of force field, such as the Generalized Amber Force Field (GAFF) or Slipids, is crucial for accurately representing the molecular interactions. nih.gov

Key findings from MD simulations include:

Influence of Solvent: The polarity of the solvent plays a critical role in the type of aggregate formed. In non-polar, hydrophobic solvents, AOT molecules tend to form reverse micelles, where the polar headgroups are sequestered in the core, and the hydrophobic tails are exposed to the solvent. rsc.orgresearchgate.net In polar solvents like water, the opposite occurs, leading to the formation of standard micelles or larger lamellar structures. rsc.org

Interaction Analysis: MD simulations allow for the detailed analysis of non-covalent interactions, such as hydrogen bonding and ionic interactions, which are fundamental to the self-assembly process. nih.govnih.gov For example, the interaction between the sodium counter-ion and the sulfonate group can be precisely characterized. nih.gov

Advanced simulation techniques, such as umbrella sampling, can be combined with MD to calculate the free energy profiles associated with moving a molecule from the bulk solvent into a micelle, providing quantitative insights into the solubilization process. nih.gov

Simulation ParameterTypical Value/MethodSource
Software GROMACS rsc.orgnih.gov
Force Fields Generalized Amber (GAFF), Slipids nih.gov
Water Model TIP3P nih.gov
Ensemble NVT (Canonical), NPT (Isothermal-Isobaric) nih.gov
Long-Range Electrostatics Particle Mesh Ewald (PME) nih.gov

Dissipative Particle Dynamics (DPD) for Aggregate Prediction

While MD simulations provide high-resolution detail, their computational cost can limit the time and length scales that can be studied. nih.gov Dissipative Particle Dynamics (DPD) is a coarse-grained simulation technique that overcomes these limitations by grouping several atoms into a single "bead". researchgate.netrsc.org This simplification allows for the simulation of larger systems over longer timescales, making it particularly well-suited for predicting the large-scale self-assembly of surfactants like sulfosuccinic acid, sodium salts. nih.gov

In the DPD method, the interactions between beads are described by soft repulsive potentials, which allows for larger time steps in the simulation. nih.gov The parameters for these interactions are often derived from more detailed atomistic MD simulations or experimental data, such as Hildebrand solubility parameters, to ensure the coarse-grained model accurately reflects the underlying chemistry. rsc.orgresearchgate.netrsc.org

Key applications and findings of DPD in this context include:

Aggregate Morphology Prediction: DPD simulations can effectively predict the type of aggregates formed under different conditions. For AOT, DPD models have successfully predicted the formation of small reverse micellar aggregates in hydrophobic solvents and lamellar assemblies in aqueous environments, consistent with experimental observations and MD simulations. researchgate.netrsc.org

Phase Behavior: By varying system parameters like solvent polarity and surfactant concentration, DPD can be used to map out the phase diagrams of surfactant-solvent systems. researchgate.net This includes predicting the formation of complex, internally structured aggregates in solvents of intermediate polarity. rsc.org

Parametrization Strategies: Methods have been developed to systematically derive DPD interaction parameters directly from chemical structures using quantum chemical calculations and molecular mechanics. nih.gov This allows the DPD approach to be applied to a wide range of surfactant molecules beyond the most common examples. nih.gov

DPD is a powerful bridge between atomistic detail and macroscopic behavior, enabling the prediction of aggregate structures and phase behavior that would be computationally prohibitive for all-atom MD. researchgate.netnih.gov

DPD Finding for AOT ModelSolvent ConditionPredicted Aggregate StructureSource
Small Aggregates Hydrophobic (e.g., dodecane)Reverse Micelles (Nagg ~ 8) researchgate.netrsc.org
Large, Structured Aggregates Intermediate PolarityInternally structured aggregates rsc.org
Lamellar Assembly Hydrophilic (e.g., water)Lamellar Phase researchgate.netrsc.org

Computational Studies of Intermolecular Interactions

The function of sulfosuccinic acid, sodium salt in various applications is dictated by the intermolecular interactions between the surfactant and other components in the system, such as solvents, polymers, and other solutes. Computational methods are invaluable for dissecting these complex interactions.

The interactions involving sulfosuccinic acid, sodium salt are primarily:

Electrostatic Interactions: These are strong, long-range interactions between charged or polar groups. The negatively charged sulfonate group (-SO₃⁻) and the sodium counter-ion (Na⁺) are key players in electrostatic interactions with polar solvent molecules, other ions, and charged sites on polymers. mdpi.com The strength of these interactions can be significantly modulated by the presence of other salts in the solution, which screen the electrostatic potential. mdpi.com

Hydrophobic Interactions: The non-polar alkyl chains of the surfactant are responsible for hydrophobic interactions. In aqueous solutions, these chains tend to aggregate to minimize their contact with water, which is the primary driving force for micelle formation. mdpi.com

Hydrogen Bonding: The ester and sulfonate groups can act as hydrogen bond acceptors, forming hydrogen bonds with protic solvents like water or with functional groups on polymers (e.g., hydroxyl or amide groups). nih.gov

Computational techniques used to study these interactions include:

Radial Distribution Functions (RDFs): Calculated from MD simulations, RDFs describe the probability of finding one atom or group at a certain distance from another. nih.gov They provide a clear picture of the local structure and specific interactions, for example, quantifying the proximity of sodium ions to the sulfonate group or water molecules to the ester carbonyls. nih.gov

Interaction Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to compute the binding free energies between molecules, such as between a surfactant and a polymer. nih.gov These calculations can reveal whether the interaction is energetically favorable and can help compare the stability of different complexes. nih.gov For example, more favorable drug-polymer interaction energies, as computed from simulations, often correlate with enhanced stability of the system. nih.gov

These computational studies have shown that in polyelectrolyte-surfactant complexes, the initial association is often driven by strong electrostatic attraction between the oppositely charged surfactant headgroup and the polymer chain. mdpi.com

Interaction TypeKey Molecular GroupsInfluencing FactorsSource
Electrostatic Sulfonate group (-SO₃⁻), Sodium ion (Na⁺)Ionic strength (salt concentration), Dielectric constant of medium mdpi.com
Hydrophobic Alkyl chainsSolvent polarity, Temperature mdpi.com
Hydrogen Bonding Ester group (C=O), Sulfonate group (S=O)Presence of hydrogen bond donors (e.g., water, hydroxyl groups) nih.gov

Electrical Conductivity Modeling in Doped Polymers

When sulfosuccinic acid, sodium salt is used as a dopant in a polymer matrix, it dissociates into Na⁺ cations and sulfosuccinate anions, introducing mobile charge carriers and thereby increasing the electrical conductivity of the polymer. nih.gov Computational modeling helps to understand the mechanisms of ion transport and predict how conductivity changes with factors like salt concentration and temperature.

Coarse-grained MD simulations are often used to model these polymer electrolyte systems. nih.gov Key findings from such models include:

Non-Monotonic Conductivity: The electrical conductivity of a salt-doped polymer does not increase linearly with salt concentration. Instead, it typically increases initially, reaches a maximum, and then decreases at higher concentrations. nih.gov This behavior is a result of two competing effects: the increase in the number of charge carriers (which boosts conductivity) and the slowing down of polymer segmental dynamics at higher salt concentrations (which hinders ion mobility and thus reduces conductivity). nih.gov

Role of Polymer Dynamics: Ion transport in a polymer matrix is strongly coupled to the local motions of the polymer chains. The doping process can significantly slow down these dynamics, effectively increasing the glass transition temperature (Tg) of the polymer. nih.gov This reduction in polymer segmental mobility is a primary reason for the decrease in conductivity at high salt concentrations. nih.gov

Nernst-Einstein Relation: The electrical conductivity (σ) can be related to the diffusion coefficients of the ions through the Nernst-Einstein equation. nih.gov Simulations often calculate both the true conductivity from the ionic current and the Nernst-Einstein conductivity from the diffusion coefficients. Comparing the two can reveal the extent of ion-ion correlation in the system. nih.gov

ParameterEffect of Increasing Salt ConcentrationModeling InsightSource
Number of Charge Carriers IncreasesTends to increase conductivity nih.gov
Polymer Segmental Mobility DecreasesTends to decrease ion diffusivity and conductivity nih.gov
Glass Transition Temp. (Tg) IncreasesQuantifies the reduction in polymer dynamics nih.gov
Overall Electrical Conductivity Non-monotonic (increases then decreases)Balance between charge carrier density and mobility nih.gov

Theoretical Analysis of Colloidal Stability

Systems containing sulfosuccinic acid, sodium salt, such as emulsions or polymer-surfactant mixtures, are colloidal dispersions whose stability is governed by a balance of intermolecular forces. Theoretical analysis, often supported by simulation, helps to understand how factors like ionic strength affect this stability.

The stability of these colloids is primarily explained by the interplay between two types of forces:

Electrostatic Repulsion: The charged sulfonate headgroups on the surface of micelles or adsorbed onto polymer chains create a repulsive electrostatic force between particles. This repulsion prevents the particles from aggregating and helps to maintain a stable dispersion.

Hydrophobic Attraction: The non-polar parts of the molecules (the alkyl tails of the surfactant) create an attractive force, promoting aggregation to minimize contact with the aqueous phase. mdpi.com

The ionic strength of the solution, controlled by the concentration of added salts, is a critical parameter that modulates the balance between these forces. mdpi.com

Low to Medium Salt Concentrations: Adding salt introduces ions into the solution that screen the electrostatic charges on the colloid surface. This reduces the range and strength of the repulsive forces, allowing the attractive hydrophobic forces to dominate. mdpi.com As a result, aggregation or precipitation of the colloids can occur. This is often observed in polyelectrolyte-surfactant systems, where maximum precipitation occurs near the point of charge neutralization. mdpi.com

High Salt Concentrations: At very high salt concentrations, a phenomenon of re-dissolution or re-stabilization can occur. The high concentration of ions can disrupt the organized structure of the surfactant aggregates, leading to the breakup of large agglomerates and the re-dissolution of the complex into the solution. mdpi.com

Theoretical models can thus predict the conditions under which a colloidal system containing sulfosuccinic acid, sodium salt will be stable, aggregate, or re-dissolve based on the interplay of electrostatic and hydrophobic interactions as a function of the solution's ionic strength. mdpi.com

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes for Tailored Sulfosuccinates

The future of sulfosuccinates is intrinsically linked to the development of innovative synthetic methods that allow for precise control over their molecular architecture, leading to enhanced performance and sustainability. The conventional synthesis involves the reaction of maleic anhydride (B1165640) with an alcohol, followed by sulfonation. wikipedia.orglamberti.com Current research aims to move beyond these standard routes to create "tailored" sulfosuccinates with specific properties for advanced applications.

One major research thrust is the synthesis of docusate (B154912) analogues with varied linear and branched alkyl residues. nih.gov The goal is to fine-tune the surfactant's properties for specific tasks, such as hydrophobic ion pairing, a strategy used to increase the lipophilic character of therapeutic peptides and proteins. nih.govresearchgate.net By systematically altering the hydrophobic tail, researchers can optimize the surfactant's ability to form complexes with drug molecules, potentially improving their delivery and efficacy. nih.gov For instance, studies have shown that analogues with highly lipophilic alkyl tails, like dioleyl sulfosuccinate (B1259242) and bis(isotridecyl) sulfosuccinate, can significantly improve the hydrophobicity of resulting drug complexes compared to the standard docusate. nih.gov

Another key area is the use of renewable and bio-based feedstocks to create more sustainable sulfosuccinates. nih.gov Research is exploring the use of fatty alcohols derived from natural sources, such as Al-Ceder oil, to synthesize these surfactants. researchgate.net This approach not only reduces the reliance on petrochemicals but also opens up possibilities for creating surfactants with novel structures and functionalities. The valorization of biomass into high-value specialty chemicals represents a promising alternative, with research focused on the selective synthesis of oleo-furan surfactants derived from biomass, and even integrating plastic waste valorization into the synthetic pathway. udel.edu

The table below summarizes examples of tailored sulfosuccinates and their improved properties.

Tailored Sulfosuccinate Modification Improved Property Potential Application
Dioleyl sulfosuccinateUnsaturated, lipophilic alkyl tailsUp to 8.3-fold higher partition coefficient than docusate nih.govHydrophobic ion pairing for drug delivery nih.gov
Bis(isotridecyl) sulfosuccinateBranched, lipophilic alkyl tailsUp to 44.0-fold higher solubility in 1-octanol (B28484) than docusate nih.govEnhanced incorporation of hydrophilic molecules into lipid-based formulations nih.gov
Alkylpolyglucoside sulfosuccinatesPolyglucose chain instead of polyoxyethylene chainHigher Natural Index (ISO 16128) lamberti.comAdjuvants for agricultural formulations lamberti.com
Oleo-furan surfactantsFuran motifs from biomassRenewable alternative to petroleum-derived surfactants udel.eduSustainable specialty chemicals udel.edu

Integration into Multifunctional Material Systems for Advanced Applications

The unique properties of sulfosuccinates make them ideal candidates for integration into multifunctional material systems. ethz.ch Their role often extends beyond that of a simple surfactant to become an integral component that imparts specific functionalities to the final material. These advanced applications are found in coatings, electronics, and energy storage. haofeichem.comethz.ch

In the realm of materials science, sulfosuccinates are used as dispersing and emulsifying agents in the synthesis of polymers and coatings. haofeichem.compcc.eu They are particularly valuable in emulsion polymerization, a process used to create latexes for paints and adhesives. haofeichem.comresearchgate.net Here, sulfosuccinate monoesters can provide both steric and electrostatic stabilization, preventing the agglomeration of latex particles and enabling the formation of latexes with very fine particle sizes. lamberti.com The ability to control particle size and stability is crucial for the performance of the final product.

Furthermore, research is exploring the use of sulfosuccinates in the fabrication of advanced nanocomposites, films, aerogels, and foams. ethz.ch In these systems, the surfactant can act as a template or a stabilizer during the synthesis of inorganic nanoparticles, influencing their size, shape, and assembly into larger structures. ethz.ch These structured materials have potential applications in catalysis, gas sensing, and photoelectrochemical water splitting. ethz.ch For example, the ability of dioctyl sodium sulfosuccinate (often referred to as AOT) to form well-characterized reverse micelles in apolar solvents is being leveraged to create nanostructured materials. rsc.org

The table below highlights the roles of sulfosuccinates in advanced material systems.

Application Area Material System Role of Sulfosuccinate Resulting Functionality
Coatings & PaintsEmulsion Polymers (Latex)Emulsifier, Stabilizer lamberti.comControl of particle size, improved stability and performance of paints and adhesives haofeichem.comresearchgate.net
PrintingInksPigment Dispersant pcc.euUniform pigment distribution, improved penetration pcc.eu
PlasticsPolymer MassesDye Dispersant pcc.euHomogeneous coloration of plastics pcc.eu
Advanced MaterialsNanocomposites, AerogelsTemplate, Stabilizer ethz.chControlled synthesis of nanostructures for catalysis and energy applications ethz.ch

Enhanced Environmental Applications and Sustainable Technologies

The environmental fate and impact of surfactants are of growing concern, driving research towards more sustainable alternatives and novel environmental applications. nih.gov Sulfosuccinates are generally considered to be readily biodegradable and have low toxicity, making them attractive from an environmental standpoint. haofeichem.com

One emerging application is in the environmental remediation of polluted sites. researchgate.net Surfactants can be used to enhance the removal of organic and inorganic pollutants from soil and water. Their mechanism of action involves reducing the surface tension between the contaminant and the environmental matrix, which facilitates the solubilization and subsequent removal of the pollutant. researchgate.netnm.gov

The development of "green" surfactants from renewable resources is a major focus of sustainable technology research. nih.gov As mentioned previously, synthesizing sulfosuccinates from bio-based alcohols and acids reduces the carbon footprint and dependence on fossil fuels. researchgate.netudel.edu Companies are developing products like alkylpolyglucoside sulfosuccinates, which have a higher proportion of the molecule derived from renewable raw materials. lamberti.com However, it is also noted that the sustainability of the entire production process must be considered, including the production of sulfosuccinic acid itself, which can be corrosive and derived from less sustainable precursors. researchgate.net

Future research will likely focus on developing fully bio-based and biodegradable sulfosuccinates with closed-loop life cycles, minimizing their environmental impact from production to disposal.

Advancements in Biomedical Device Design and Biomaterial Engineering

The biocompatibility and surface-active properties of sulfosuccinates are paving the way for their use in advanced biomedical applications. patsnap.comscscoatings.com Research in this area is focused on improving the performance and safety of medical devices and developing new biomaterials for drug delivery. nih.govappliedmembranetech.com

A significant area of development is the use of sulfosuccinates in coatings for implantable medical devices such as catheters, stents, and pacemakers. appliedmembranetech.comgoogle.com These coatings can be designed to be ultra-thin, lubricious (reducing friction), and biocompatible, minimizing adverse reactions with the body. scscoatings.com Sulfosuccinates can function as emulsifiers or stabilizers in the formulation of these coatings, ensuring the uniform dispersion of active agents, such as antimicrobial compounds or drugs, to prevent infections or thrombosis. nih.govgoogle.com

Furthermore, the development of tailored sulfosuccinates for hydrophobic ion pairing is a promising strategy in biomaterial engineering for drug delivery. nih.govresearchgate.net By forming a complex with a hydrophilic drug, the sulfosuccinate can increase the drug's lipophilicity, enabling it to be more efficiently incorporated into lipid-based delivery systems. nih.gov This can lead to improved drug solubility, stability, and controlled release. Studies with peptides and proteins like vancomycin (B549263) and insulin (B600854) have shown that novel sulfosuccinate analogues can significantly enhance their hydrophobicity compared to the standard counterion, docusate. nih.gov

Exploration of Synergistic Effects with Other Surfactants and Additives

The performance of sulfosuccinates can often be enhanced by combining them with other surfactants or additives, leading to synergistic effects that are greater than the sum of the individual components. researchgate.net This is a vibrant area of research, as these mixtures can offer improved efficiency and cost-effectiveness in various applications.

Studies have investigated the micellization behavior of binary mixtures of sulfosuccinate-based gemini (B1671429) surfactants with conventional anionic (sodium dodecyl sulfate (B86663), SDS), cationic (cetyl trimethyl ammonium (B1175870) bromide, CTAB), and non-ionic (Triton X-100) surfactants. researchgate.net These investigations have revealed significant synergistic interactions, particularly with SDS, which can lead to a more compact packing of surfactant molecules at interfaces and a lower critical micelle concentration (CMC). researchgate.net

The interaction of sulfosuccinates with various salts has also been shown to profoundly influence their aggregation behavior. researchgate.net The addition of both inorganic salts (like sodium chloride) and organic salts (like sodium salicylate) can reduce the CMC of bis-sulfosuccinate anionic gemini surfactants. researchgate.net Notably, organic salts often show a superior effect, indicating specific interactions with the surfactant molecules that go beyond simple charge screening. researchgate.net Understanding these synergistic effects allows for the formulation of highly effective surfactant systems for specific applications, from personal care products to industrial processes. haofeichem.compatsnap.com

The table below provides examples of synergistic effects observed with sulfosuccinates.

Sulfosuccinate System Additive(s) Observed Synergistic Effect Reference
Bis-sulfosuccinate gemini surfactant (BSGSMA1,8)Sodium dodecyl sulphate (SDS), Cetyl trimethyl ammonium bromide (CTAB), Triton X-100Best synergism with SDS, maximum reduction in pyrene (B120774) intensity ratio (I1/I3) researchgate.net
Bis-sulfosuccinate anionic gemini surfactantsSodium salicylate (B1505791), sodium benzoate, potassium chloride, sodium chlorideReduction in Critical Micelle Concentration (CMC); organic salts showed superior interaction researchgate.net
Dioctyl sodium sulfosuccinate (AOT)Ethylene (B1197577) Glycol (solvent)Formation of a 1:1 molar complex at specific concentrations, influencing aggregation behavior acs.org

Q & A

Q. What are the common synthetic routes for sulphosuccinic acid derivatives, and how do reaction conditions influence product specificity?

Sulphosuccinic acid derivatives, such as esters, amides, and salts, are synthesized via esterification or amidation of maleic anhydride or its esters. For example, ester-amides are prepared by reacting dimethyl maleate with amines in the presence of sulfur dioxide, followed by sequential amine additions to form diamides . Key factors include solvent choice, stoichiometric ratios (e.g., excess amine for diamides), and temperature. Substituting maleic anhydride for dimethyl maleate shifts products toward monoamides . Structural specificity is critical for applications like fuel additives or reverse micelles, where branching (e.g., C16/C18 alkyl chains) impacts surfactant behavior .

Q. How is sulphosuccinic acid bis(2-ethylhexyl) ester sodium salt (AOT) utilized in reverse micelle systems for protein extraction?

AOT forms stable reverse micelles (RMs) in nonpolar solvents (e.g., isooctane) without requiring cosurfactants. These RMs encapsulate aqueous cores, enabling protein solubilization. Optimization involves pH (9.0–9.22), KCl concentration (1.0 mol/L), and temperature (40°C), achieving >75% extraction efficiency for wheat germ and peanut proteins. Methodologies like response surface modeling (RSM) and orthogonal experiments are used to balance parameters such as enzyme dosage and extraction time . For instance, RSM revealed saddle-point behavior in wheat germ protein extraction, necessitating ridge analysis for maxima .

Advanced Research Questions

Q. What experimental design strategies resolve contradictions in surfactant efficiency across applications (e.g., fuel additives vs. biomaterials)?

Structural variations (e.g., alkyl chain length, amine counterions) significantly alter performance. In diesel fuels, diamine salts of sulphosuccinic diamides (e.g., C16/C18 n-alkyl chains) reduce cold filter plugging points (CFPP) by −14.5°C at 450 ppm, outperforming shorter-chain analogs . Conversely, in biomaterials, shorter chains (e.g., AOT) enhance chitosan cross-linking via ionic interactions, improving proton exchange membrane stability . Researchers must prioritize structural characterization (e.g., NMR, FTIR) and application-specific assays (e.g., CFPP tests, swelling studies) to tailor derivatives .

Q. How do cross-linking mechanisms involving sulphosuccinic acid impact material properties in biomedical hydrogels?

Sulphosuccinic acid ionically cross-links chitosan through sulfonate-carboxylate interactions, forming networks with tunable mechanical and swelling properties. Compared to covalent cross-linkers (e.g., glutaraldehyde), sulphosuccinic acid preserves biocompatibility but may reduce tensile strength. Studies show that cross-linker concentration (5–20 wt%) inversely correlates with hydrogel swelling ratios (200–400%) and directly influences drug release kinetics . Methodological rigor requires parallel testing of cytotoxicity and metal uptake capacity for applications like nerve regeneration .

Q. What methodological trade-offs exist between response surface methodology (RSM) and orthogonal designs for optimizing AOT-based systems?

RSM identifies interactive parameter effects (e.g., pH-enzyme dosage) but may yield saddle points, necessitating ridge analysis for global maxima . Orthogonal designs (e.g., L9 arrays) efficiently screen discrete variables (e.g., temperature, KCl concentration) but lack predictive power for nonlinear relationships. For AOT-mediated peanut protein extraction, orthogonal designs achieved 86.49% efficiency at pH 9.0 and 40°C, while RSM provided deeper mechanistic insights but required computational resources .

Data Analysis & Contradictions

Q. How can researchers address discrepancies in extraction efficiencies reported for AOT reverse micelles?

Discrepancies arise from variable AOT purity (e.g., residual solvents), water content in RMs, and protein isoelectric points. For example, wheat germ protein extraction peaked at pH 9.22, whereas peanut proteins required pH 9.0, likely due to differences in surface charge . Standardizing pre-treatment (e.g., drying AOT at 105°C for 3 hours) and validating RM size (via dynamic light scattering) are critical for reproducibility .

Q. Why do sulphosuccinic acid derivatives exhibit conflicting performance in fuel additives versus textile wetting agents?

In fuels, long-chain diamides modify wax crystallization via hydrophobic interactions, while in textiles, shorter-chain esters (e.g., AOT) reduce interfacial tension via sulfonate groups . Contradictions highlight the need for application-driven functionalization: fuel additives prioritize high carbon chains (>C16), whereas wetting agents favor balanced hydrophile-lipophile ratios (HLB 8–12) .

Methodological Recommendations

  • Structural Analysis : Use MALDI-TOF or ESI-MS to verify sulphosuccinic derivative purity, especially for fuel additive studies .
  • Process Optimization : Combine RSM with machine learning (e.g., artificial neural networks) for non-linear parameter modeling in RM systems .
  • Cross-Disciplinary Validation : Compare ionic cross-linking efficiency (e.g., chitosan vs. synthetic polymers) using rheometry and FTIR .

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